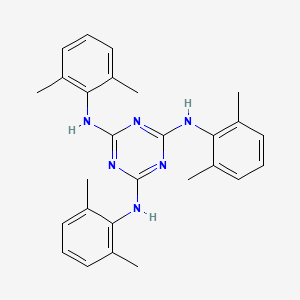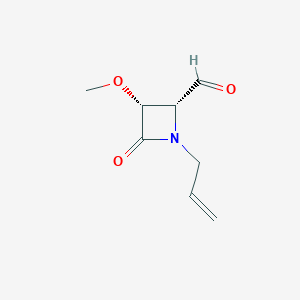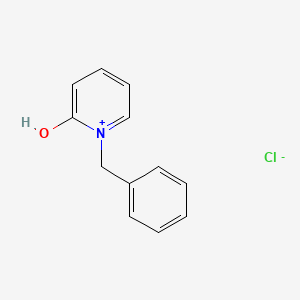
2,2'-Dibutyl-1,1'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dibutyl-1,1’-binaphthalene is an organic compound with the molecular formula C28H30. It is a derivative of binaphthalene, where two butyl groups are attached to the 2 and 2’ positions of the naphthalene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibutyl-1,1’-binaphthalene typically involves the coupling of naphthalene derivatives. One common method is the oxidative coupling of 2-butylnaphthalene using a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 2,2’-Dibutyl-1,1’-binaphthalene may involve large-scale oxidative coupling reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dibutyl-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
2,2’-Dibutyl-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Dibutyl-1,1’-binaphthalene involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dimethyl-1,1’-binaphthalene
- 2,2’-Diethyl-1,1’-binaphthalene
- 2,2’-Dipropyl-1,1’-binaphthalene
Uniqueness
2,2’-Dibutyl-1,1’-binaphthalene is unique due to the presence of butyl groups, which influence its physical and chemical properties. Compared to its methyl, ethyl, and propyl analogs, the butyl groups provide different steric and electronic effects, leading to distinct reactivity and applications .
Properties
CAS No. |
402718-88-1 |
|---|---|
Molecular Formula |
C28H30 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-butyl-1-(2-butylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C28H30/c1-3-5-11-23-19-17-21-13-7-9-15-25(21)27(23)28-24(12-6-4-2)20-18-22-14-8-10-16-26(22)28/h7-10,13-20H,3-6,11-12H2,1-2H3 |
InChI Key |
KWWNFBRGDQEAHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14235607.png)

![Dibenzo[b,d]furan-1-sulfonic acid](/img/structure/B14235622.png)



![Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane](/img/structure/B14235652.png)
![Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]-](/img/structure/B14235656.png)


